molecular formula C14H10N2O2S B11753862 (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one

(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B11753862
M. Wt: 270.31 g/mol
InChI Key: JZSDMCQUSPJCQG-UHFFFAOYSA-N
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Description

(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a thiophene ring and an oxoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 2-oxo-2-(thiophen-2-yl)acetaldehyde with 1,2,3,4-tetrahydroquinoxalin-2-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it serves as a scaffold for the development of potential therapeutic agents, particularly in the field of anticancer and antimicrobial drugs.

Medicine: The compound’s derivatives have shown promise in preclinical studies for their pharmacological activities, including anti-inflammatory and antioxidant properties.

Industry: In the materials science industry, the compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

  • (3Z)-3-[2-Oxo-2-(furan-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
  • (3Z)-3-[2-Oxo-2-(pyridin-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one

Comparison: Compared to its analogs, (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one exhibits unique electronic properties due to the presence of the thiophene ring. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photovoltaic devices.

Properties

IUPAC Name

3-(2-hydroxy-2-thiophen-2-ylethenyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSDMCQUSPJCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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